molecular formula C10H11F2NO B13595642 2-(2,5-Difluorophenyl)morpholine

2-(2,5-Difluorophenyl)morpholine

Cat. No.: B13595642
M. Wt: 199.20 g/mol
InChI Key: ALRDABGSKHNYTA-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 2,5-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)morpholine typically involves the reaction of 2,5-difluoroaniline with epichlorohydrin, followed by cyclization with morpholine. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenylmorpholine derivatives.

Scientific Research Applications

2-(2,5-Difluorophenyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorophenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)morpholine
  • 2-(3,5-Difluorophenyl)morpholine
  • 2-(2,6-Difluorophenyl)morpholine

Comparison: 2-(2,5-Difluorophenyl)morpholine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-(2,5-difluorophenyl)morpholine

InChI

InChI=1S/C10H11F2NO/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13H,3-4,6H2

InChI Key

ALRDABGSKHNYTA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=C(C=CC(=C2)F)F

Origin of Product

United States

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